

3,5-Dimethyloctane as a volatile organic compound (VOC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethyloctane

Cat. No.: B092337

[Get Quote](#)

An In-depth Technical Guide to **3,5-Dimethyloctane** as a Volatile Organic Compound (VOC)

Introduction

3,5-Dimethyloctane (CAS: 15869-93-9) is a branched-chain alkane with the molecular formula C10H22.^[1] As a member of the volatile organic compound (VOC) family, it contributes to various chemical processes in the atmosphere and has been identified from both biogenic and anthropogenic sources. Its non-polar nature, relatively low water solubility, and volatility ensure its distribution in the environment, primarily in the atmosphere and in lipid-rich matrices.^{[2][3]} This compound is of interest to researchers for its role in atmospheric chemistry, as a potential biofuel, and as a biomarker in various biological and environmental systems.^[1] This guide provides a comprehensive technical overview of its physicochemical properties, analytical methodologies, environmental fate, and toxicological and metabolic profiles, targeted at researchers, scientists, and professionals in drug development.

Physicochemical and Identification Data

Quantitative data for **3,5-Dimethyloctane** is summarized below. These properties are crucial for understanding its environmental transport, partitioning, and analytical behavior.

Table 1: Physicochemical Properties

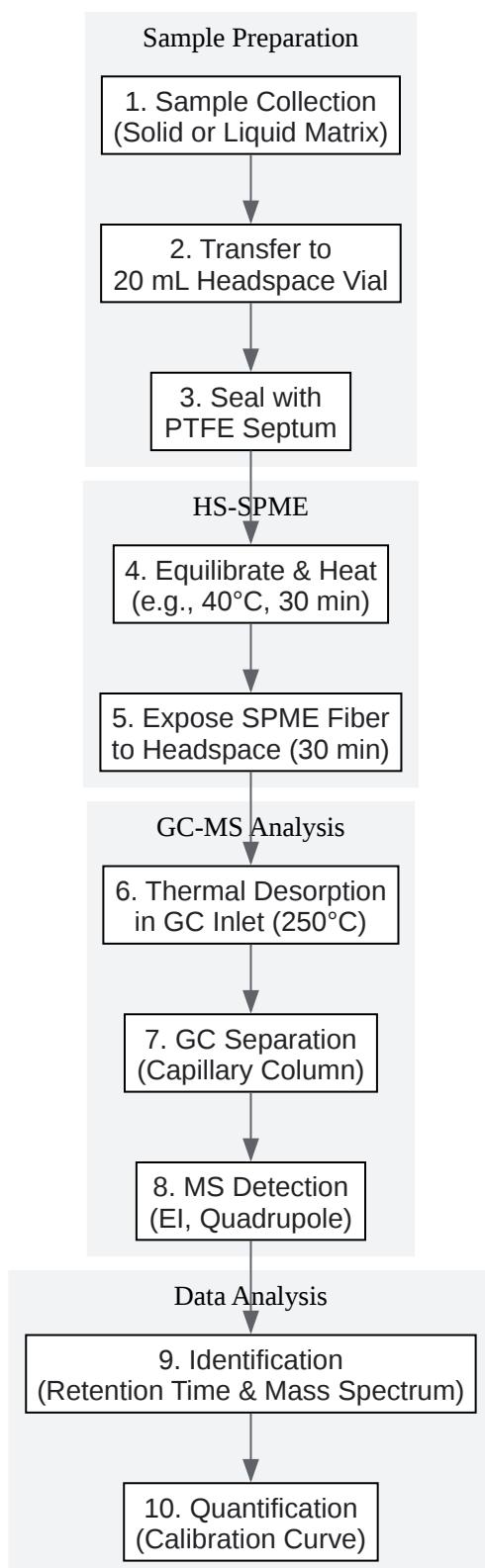
Property	Value	Reference(s)
Molecular Formula	C10H22	[1][2][4]
Molecular Weight	142.28 g/mol	[1][2]
Density	0.74 g/cm ³	[2]
Boiling Point	158.6 - 160 °C	[2]
Melting Point	-53.99 °C	[2]
Flash Point	38 °C	[2]
Vapor Pressure	3.38 mmHg at 25 °C	[2]
Water Solubility	93.15 µg/L (temperature not stated)	[2]
Refractive Index	1.4120 - 1.4130	[2]
Henry's Law Constant (k°H)	0.00016 mol/(kg*bar) at 298.15 K	[5]
logP (Octanol-Water Partition Coeff.)	5.1	[1]

Table 2: Identification and Safety

Identifier	Value	Reference(s)
CAS Number	15869-93-9	[1] [4]
IUPAC Name	3,5-dimethyloctane	[1] [4]
Synonyms	Octane, 3,5-dimethyl-	[1] [4]
InChIKey	VRHRGVJOUHJULC-UHFFFAOYSA-N	[1] [4]
GHS Hazard Class	Flammable Liquid, Category 3	[1]
Hazard Statements	H226: Flammable liquid and vapor	[1] [6]
Precautionary Statements	P210, P233, P240, P241, P242, P243, P280	[1] [6]

Analytical Methodologies

The primary analytical technique for the identification and quantification of **3,5-dimethyloctane** is Gas Chromatography-Mass Spectrometry (GC-MS), owing to its high sensitivity and selectivity for volatile compounds.[\[7\]](#) Sample preparation frequently employs Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free method that effectively concentrates VOCs from a sample matrix onto a coated fiber.[\[8\]](#)


Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol is a representative methodology synthesized from standard practices for VOC analysis in environmental or biological samples.[\[8\]](#)[\[9\]](#)

- Sample Preparation:
 - Place 2.5 - 5.0 g (for solids) or 5.0 - 10.0 mL (for liquids) of the sample into a 20 mL glass headspace vial.
 - For aqueous samples, add NaCl to saturation to increase the partitioning of analytes into the headspace.

- Seal the vial immediately with a PTFE-faced septum and screw cap.
- Prepare a blank sample using sterile water or a clean, inert matrix to monitor for background contamination.
- Headspace Solid-Phase Microextraction (HS-SPME):
 - Pre-condition the SPME fiber as per the manufacturer's instructions (e.g., at 270 °C for 60 min in the GC injection port). A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range VOC analysis.[8]
 - Place the sealed sample vial into a water bath or heating block set to a controlled temperature (e.g., 37-40 °C).[9]
 - Allow the sample to equilibrate for at least 30 minutes with agitation (e.g., 250 rpm).[8]
 - Introduce the SPME fiber assembly through the vial's septum, exposing the fiber to the headspace above the sample.
 - Extract the VOCs for a defined period, typically 10-30 minutes, while maintaining temperature and agitation.[8][9]
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
 - Desorption: Immediately after extraction, retract the fiber and insert it into the heated GC inlet (e.g., 220-250 °C) for thermal desorption for 1-2 minutes.[8][9]
 - GC Separation:
 - Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms or DB-624 (60 m x 0.25 mm ID, 1.4 µm film thickness).[8]
 - Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[8]
 - Oven Program: A typical temperature program starts at 35-40 °C (hold for 5 min), ramps at 10 °C/min to 100 °C, then ramps at 15 °C/min to 220-230 °C (hold for 3-10 min).[8]
 - MS Detection:

- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 40-450.[[7](#)]
- Temperatures: Ion source at 230 °C, MS transfer line at 280 °C.[[7](#)]
- Data Analysis:
 - Identify **3,5-dimethyloctane** by comparing its retention time and mass spectrum with a known reference standard or a spectral library (e.g., NIST). The Kovats Retention Index can also be used for confirmation.[[1](#)]
 - Quantify the compound using an external or internal standard calibration curve.

[Click to download full resolution via product page](#)Figure 1: Analytical workflow for **3,5-dimethyloctane** using HS-SPME-GC-MS.

Environmental Fate and Transport

The environmental behavior of **3,5-dimethyloctane** is governed by its high volatility, low water solubility, and susceptibility to atmospheric and biological degradation.[2][10]

- Volatilization and Transport: Due to its high vapor pressure and low water solubility, **3,5-dimethyloctane** released to soil or water will readily partition into the atmosphere.[2][11] Long-range transport can occur in the gas phase.
- Atmospheric Chemistry: The primary removal mechanism for **3,5-dimethyloctane** in the troposphere is reaction with hydroxyl (OH) radicals.[12] The rate constants for these reactions determine the atmospheric lifetime of the compound. While a specific rate constant for **3,5-dimethyloctane** is not readily available, data for similar C10 branched alkanes suggest a relatively short atmospheric lifetime, on the order of days.[13] These oxidation reactions contribute to the formation of secondary organic aerosols and photochemical smog.
- Biodegradation: **3,5-dimethyloctane** is susceptible to microbial degradation in soil and water under aerobic conditions.[14] Studies on petroleum hydrocarbon mixtures have demonstrated that branched alkanes can be biodegraded, although often at slower rates than their linear counterparts. The process is a key mechanism for its removal from terrestrial and aquatic ecosystems.

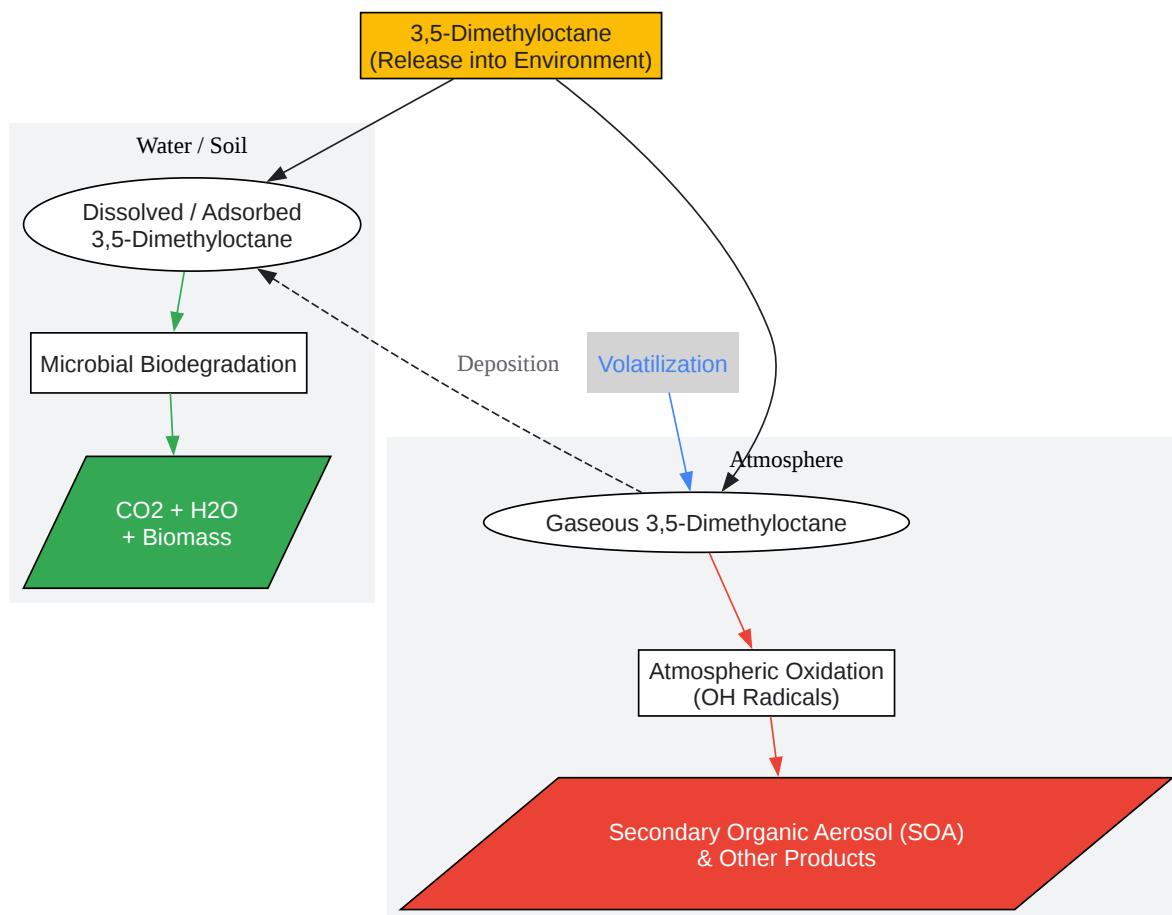

[Click to download full resolution via product page](#)

Figure 2: Environmental fate and transport pathways for **3,5-dimethyloctane**.

Toxicology and Human Health

The toxicological profile of **3,5-dimethyloctane** is not well-characterized. No specific LD50 or LC50 values are available in the public literature.[15][16] However, as a member of the C9-C12 saturated aliphatic hydrocarbon category, some general toxicological properties can be inferred.

- **Acute Effects:** Like other volatile alkanes, high concentrations of **3,5-dimethyloctane** vapor can cause central nervous system (CNS) depression, leading to symptoms such as dizziness, headache, and incoordination.[3] It is described as having an acrid, pungent odor and may cause irritation to the respiratory tract.[1][3]
- **Chronic Effects:** Long-term exposure to high levels of similar solvents can lead to neurotoxic effects.[3]
- **Carcinogenicity:** It is not classified as a carcinogen, and data is insufficient to assess its carcinogenic potential.[6]
- **Metabolite Status:** **3,5-Dimethyloctane** has been identified as a human metabolite and has been observed in the context of cancer metabolism, suggesting it may be produced endogenously or result from the metabolism of dietary or environmental precursors.[1][17]

Metabolism

Specific metabolic pathways for **3,5-dimethyloctane** have not been elucidated in detail. However, the metabolism of branched-chain alkanes in mammals is generally understood to proceed via oxidation reactions catalyzed by the Cytochrome P450 (CYP) mixed-function oxidase system, primarily in the liver.[18][19]

The plausible metabolic pathway involves:

- **Hydroxylation:** The initial and rate-limiting step is the hydroxylation of a terminal (ω -oxidation) or internal (sub-terminal) carbon atom by a CYP enzyme (e.g., CYP450) to form a primary or secondary alcohol.
- **Oxidation to Aldehyde/Ketone:** The resulting alcohol is then oxidized by alcohol dehydrogenases to form an aldehyde (from a primary alcohol) or a ketone (from a secondary alcohol).

- Oxidation to Carboxylic Acid: The aldehyde is further oxidized by aldehyde dehydrogenases to form a carboxylic acid.
- Beta-Oxidation: The resulting fatty acid can then, in principle, enter the β -oxidation pathway to be broken down into smaller acyl-CoA units, which can enter central metabolism (e.g., the TCA cycle). The methyl branches may require specific enzymatic steps (e.g., α -oxidation) to be metabolized further.

[Click to download full resolution via product page](#)

Figure 3: Plausible metabolic pathway for a branched alkane like **3,5-dimethyloctane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dimethyloctane | C10H22 | CID 139989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-DIMETHYLOCTANE [chembk.com]
- 3. 3,5-Dimethyloctane - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Octane, 3,5-dimethyl- [webbook.nist.gov]
- 5. Octane, 3,5-dimethyl- [webbook.nist.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]
- 10. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]
- 11. epa.gov [epa.gov]
- 12. Rate Constants for the Reaction of OH Radicals with Hydrocarbons in a Smog Chamber at Low Atmospheric Temperatures [mdpi.com]
- 13. ACP - Rate coefficients for the reactions of OH radicals with C3^{PARTS}C11 alkanes determined by the relative-rate technique [acp.copernicus.org]
- 14. 3,3-Dimethyloctane | C10H22 | CID 138117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. fishersci.com [fishersci.com]
- 17. Human Metabolome Database: Showing metabocard for 3,5-dimethyloctane (HMDB0062604) [hmdb.ca]
- 18. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3,5-Dimethyloctane as a volatile organic compound (VOC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092337#3-5-dimethyloctane-as-a-volatile-organic-compound-voc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com